molecular formula C17H15NO2 B346132 1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione CAS No. 688037-87-8

1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione

Cat. No.: B346132
CAS No.: 688037-87-8
M. Wt: 265.31g/mol
InChI Key: BYCOWZWAVCUMFR-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzyl)-1H-indole-2,3-dione is a synthetic derivative of isatin (1H-indole-2,3-dione), a versatile heterocyclic scaffold recognized for its broad spectrum of biological activities . The compound features a 2,5-dimethylbenzyl substitution at the N-1 position of the core isatin structure, a modification that is strategically designed to influence its physicochemical properties and interaction with biological targets. This structure is synthetically versatile, with reactive keto groups at positions 2 and 3 that serve as key sites for further chemical derivatization, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . This derivative is of significant interest in medicinal chemistry and pharmacological research due to the well-established profile of isatin-based compounds. Isatin derivatives have demonstrated numerous pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral effects . The specific 2,5-dimethylbenzyl substituent in this compound may potentially enhance its lipophilicity and biomembrane permeability, which could be explored for optimizing lead compounds in drug discovery programs. Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules, such as spiro-heterocyclic compounds, or as a scaffold for the development of targeted enzyme inhibitors . The primary mechanism of action for isatin derivatives often involves interaction with various enzymatic systems. Literature indicates that related compounds can exhibit activity as inhibitors of ribosyldihydronicotinamide dehydrogenase [quinone] (NQO2) . Furthermore, the nitrogen atom of the azomethine functional group, which can be formed from the keto group of isatin, may be involved in the formation of hydrogen bonds with active centers of cell constituents, thereby interfering with normal cellular processes . This makes this compound a valuable chemical tool for probing biological pathways and developing novel therapeutic agents against multiple diseases. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-11-7-8-12(2)13(9-11)10-18-15-6-4-3-5-14(15)16(19)17(18)20/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCOWZWAVCUMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 2,5 Dimethylbenzyl 1h Indole 2,3 Dione

Strategies for Direct N-Alkylation of the Indole-2,3-dione Core with 2,5-Dimethylbenzyl Moieties

Direct N-alkylation of the indole-2,3-dione (isatin) core is a common and straightforward approach for the synthesis of N-substituted isatins. dergipark.org.tr This method involves the deprotonation of the acidic N-H proton of isatin (B1672199) to form the corresponding anion, which then acts as a nucleophile to attack an appropriate alkylating agent, in this case, a 2,5-dimethylbenzyl halide.

Optimization of Alkylation Reagents and Reaction Conditions

The efficiency of the N-alkylation of isatin with 2,5-dimethylbenzyl halides is highly dependent on the choice of reagents and reaction conditions. Key parameters that are often optimized include the nature of the alkylating agent (e.g., bromide vs. chloride), the base, the solvent, and the reaction temperature.

Alkylation Reagents: 2,5-Dimethylbenzyl bromide is typically a more reactive alkylating agent than 2,5-dimethylbenzyl chloride due to the better leaving group ability of the bromide ion.

Bases and Solvents: A variety of bases can be employed to deprotonate the isatin nitrogen. Common choices include alkali metal carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or stronger bases like sodium hydride (NaH). nih.gov The choice of solvent is also critical, with polar apathetic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN) being frequently used as they effectively solvate the cation of the base and facilitate the nucleophilic attack. nih.govscispace.com

The following interactive data table summarizes typical reaction conditions for the N-alkylation of isatin with substituted benzyl (B1604629) halides, which can be adapted for the synthesis of 1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione.

Alkylation ReagentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Benzyl chlorideK₂CO₃DMF8012~95 scispace.com
Benzyl chlorideKF/Al₂O₃ACNReflux2High semanticscholar.org
Substituted benzyl bromidesK₂CO₃DMFRoom Temp48Good researchgate.net
Benzyl iodideK₂CO₃ / KIACNNot specifiedNot specified79 sysrevpharm.org

Catalytic Approaches for Enhanced N-Alkylation Efficiency

To improve the efficiency and mildness of the N-alkylation reaction, catalytic methods can be employed. Phase-transfer catalysis (PTC) is a particularly effective technique for this transformation. In PTC, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the transfer of the isatin anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. This enhances the reaction rate and often allows for milder reaction conditions. researchgate.net

For the synthesis of this compound, a typical PTC system would involve isatin, 2,5-dimethylbenzyl bromide, a solid base like potassium carbonate, and a catalytic amount of TBAB in a suitable organic solvent. This approach can lead to high yields of the desired N-alkylated product under relatively mild conditions. researchgate.net

Cyclization Routes via N-Substituted Aniline (B41778) Precursors for the Synthesis of the Indole-2,3-dione Scaffold

An alternative to direct N-alkylation is the construction of the isatin ring system from an N-substituted aniline precursor, namely N-(2,5-dimethylbenzyl)aniline. This approach involves the formation of key intermediates which then undergo intramolecular cyclization to yield the desired this compound. Several classical named reactions for isatin synthesis can be adapted for this purpose.

Adaptations of the Sandmeyer Isatin Synthesis for N-(2,5-Dimethylbenzyl)aniline Derivativesirapa.orgsynarchive.comchemicalbook.com

The Sandmeyer synthesis is one of the oldest and most well-known methods for preparing isatins. synarchive.comchemicalbook.com The classical procedure involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid like sulfuric acid. synarchive.comnih.gov

For the synthesis of this compound, the starting material would be N-(2,5-dimethylbenzyl)aniline. The reaction would proceed through the formation of N-(2,5-dimethylbenzyl)-N-phenyl-2-(hydroxyimino)acetamide, which would then be subjected to acid-catalyzed cyclization. The strong acid facilitates an intramolecular electrophilic aromatic substitution to form the isatin ring. nih.gov It is important to note that the conditions for the cyclization step, particularly the acid concentration and temperature, may need to be carefully controlled to avoid potential side reactions, such as de-benzylation.

Modifications of the Stolle Isatin Synthesis for N-(2,5-Dimethylbenzyl)aniline Derivativesirapa.orgsynarchive.com

The Stolle synthesis provides another versatile route to N-substituted isatins. chemicalbook.comsynarchive.com This method involves the reaction of an N-substituted aniline with oxalyl chloride to form an N-aroyl-N-aryl oxamic acid chloride intermediate. This intermediate then undergoes an intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), to yield the desired isatin. irapa.orgchemicalbook.com

In the context of synthesizing this compound, N-(2,5-dimethylbenzyl)aniline would be treated with oxalyl chloride to generate N-(2,5-dimethylbenzyl)-N-phenyloxamoyl chloride. Subsequent treatment with a Lewis acid like AlCl₃ would induce cyclization to afford the target molecule. The efficiency of the cyclization step can be influenced by the nature of the Lewis acid and the solvent used. ijcmas.com

Polyphosphoric Acid (PPA)-Mediated Cyclization Techniques

Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis that serves as both a strong acid and a dehydrating agent. It is particularly effective in promoting intramolecular acylation reactions to form cyclic ketones and heterocyclic compounds. In the synthesis of isatins, PPA can be used as an alternative to sulfuric acid or Lewis acids for the cyclization step. nih.gov

For the synthesis of this compound, a precursor such as the N-(2,5-dimethylbenzyl)-N-phenyloxamic acid could be heated in PPA to induce cyclization. The viscous nature of PPA often allows for reactions to be carried out at elevated temperatures without the need for a separate solvent. The use of PPA can be particularly advantageous for substrates that have poor solubility in other acidic media. nih.gov

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have become a guiding force in modern organic synthesis. primescholars.com In the context of synthesizing this compound, these principles are manifest in advanced methodologies that prioritize efficiency, safety, and sustainability. Approaches such as microwave-assisted synthesis and one-pot strategies significantly minimize energy consumption, reaction times, and waste generation compared to traditional methods.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering substantial advantages over conventional heating methods. rsc.org For the synthesis of N-substituted isatins like this compound, the key step is the N-alkylation of the isatin core. Microwave irradiation has been shown to dramatically enhance the efficiency of this transformation. nih.govresearchgate.net

The synthesis involves the reaction of isatin with an appropriate alkylating agent, in this case, 2,5-dimethylbenzyl halide. The isatin anion is typically generated in situ using a base such as potassium carbonate (K2CO3) or caesium carbonate (Cs2CO3) in a minimal amount of a high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF). mdpi.com Under microwave irradiation, this reaction proceeds to completion in a matter of minutes, whereas conventional heating methods often require several hours. ijoer.com

The key advantages of the microwave-assisted approach are the significant reduction in reaction time, the need for less solvent, and often, a notable increase in product yield. nih.gov These factors contribute to a greener process by reducing energy consumption and simplifying the workup procedure, thereby minimizing waste. nih.gov A comparative study on the N-alkylation of isatin with various benzyl halides highlights the superior efficiency of the microwave-assisted method. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for N-Alkylation of Isatin This table is illustrative, based on data for similar N-alkylation reactions.

Alkylating AgentMethodTemperature (°C)TimeYield (%)
Benzyl ChlorideMicrowave1205 min96%
Benzyl ChlorideConventional1201 h82%
Ethyl BromoacetateMicrowave853 min76%
Ethyl BromoacetateConventional852 h68%

The data clearly demonstrates that microwave irradiation provides a more rapid and efficient pathway for the N-alkylation of isatin, making it a preferred green chemistry approach for the synthesis of this compound.

One-Pot Synthetic Strategies for Improved Atom Economy

For a complex molecule like this compound, a traditional multi-step synthesis might involve:

Synthesis of the isatin core (e.g., via the Sandmeyer isonitrosoacetanilide isatin synthesis).

Isolation and purification of the isatin intermediate.

N-alkylation of the purified isatin with 2,5-dimethylbenzyl halide.

Final purification of the product.

Applying this principle to the target molecule, a hypothetical one-pot process could involve the formation of the indole-2,3-dione ring system from an appropriate aniline derivative, followed by the in-situ N-alkylation with 2,5-dimethylbenzyl halide without isolating the intermediate isatin. This approach offers several green advantages:

Reduced Waste: Eliminates the need for workup and purification of intermediates, which significantly cuts down on solvent usage and waste generation.

Time and Energy Savings: Combining steps into a single operation saves considerable time and the energy required for heating, cooling, and separation processes.

By designing syntheses that maximize the incorporation of all starting materials into the final product and minimize procedural steps, one-pot strategies represent a significant advancement in the sustainable production of this compound.

Table 2: Conceptual Comparison of Stepwise vs. One-Pot Synthesis

ParameterStepwise SynthesisOne-Pot SynthesisGreen Advantage of One-Pot
Number of Operations3-4 (Synthesis, Isolation, Alkylation, Purification)1-2 (One-Pot Reaction, Purification)Reduced time, energy, and labor
Solvent UsageHigh (for reactions and multiple purifications)Low (only for the single reaction and final purification)Less solvent waste, lower cost
Intermediate IsolationYesNoPrevents material loss, reduces waste
Overall YieldModeratePotentially HigherImproved process efficiency
Atom EconomyLower (due to auxiliary reagents in workups)HigherMaximizes reactant incorporation

Chemical Reactivity and Synthetic Transformations of 1 2,5 Dimethylbenzyl 1h Indole 2,3 Dione

Reactions at the C-3 Carbonyl Position

The C-3 carbonyl group of 1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione is the more electrophilic of the two carbonyls, behaving like a ketone. This enhanced reactivity makes it a primary site for a variety of synthetic transformations.

Nucleophilic Addition Reactions

The C-3 keto group readily undergoes nucleophilic addition reactions. A significant example is the aldol (B89426) reaction with enolizable ketones, such as aryl methyl ketones, typically catalyzed by a base like piperidine (B6355638). This reaction proceeds through the nucleophilic attack of the ketone enolate at the C-3 carbonyl of the isatin (B1672199) derivative, yielding a tertiary alcohol. nih.gov The resulting products are N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones. nih.gov These aldol adducts are stable, isolable compounds and serve as crucial intermediates for further synthetic elaborations. nih.gov

Another example involves the three-component coupling of N-protected isatins, an aryne precursor, and a 1,3-dione under metal-free conditions to afford 3-substituted-3-hydroxyindolin-2-ones in good yields. rsc.org The reaction of isatin derivatives with dimedone in the presence of triethylamine (B128534) can also lead to the formation of 3-hydroxy-3-(2-hydroxy-6-oxocyclohex-1-en-1-yl)indolin-2-ones. researchgate.net

Table 1: Examples of Nucleophiles in Addition Reactions with N-Substituted Isatins This table is generated based on typical reactions of N-substituted isatins.

Nucleophile (Reagent)Product TypeCatalyst/Conditions
Aryl Methyl Ketones3-(2-Aryl-2-oxoethyl)-3-hydroxyindolin-2-onesPiperidine
1,3-Diones (e.g., Dimedone)3-Hydroxy-3-(substituted-cycloalkenyl)indolin-2-onesTriethylamine
Aryne Precursors / 1,3-Diones3-Aryl-3-hydroxyindolin-2-onesMetal-free

Knoevenagel Condensation and Related Carbonyl Activations

The Knoevenagel condensation is a cornerstone reaction involving the C-3 carbonyl of isatin derivatives. sigmaaldrich.comwikipedia.org It involves the reaction of this compound with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as piperidine or ammonium (B1175870) acetate. nih.govnih.gov The reaction proceeds via a nucleophilic addition followed by dehydration, resulting in the formation of a new carbon-carbon double bond at the C-3 position. sigmaaldrich.com This method is widely used to synthesize 3-ylideneindolin-2-one derivatives. nih.govnih.gov

A diverse range of active methylene compounds can be employed, leading to a wide array of functionalized products. The acidity of the active methylene compound can influence the ease of the condensation. oszk.hu

Table 2: Active Methylene Compounds for Knoevenagel Condensation with N-Substituted Isatins This table is generated based on typical reactions of N-substituted isatins.

Active Methylene CompoundProduct Type
Malononitrile3-(Dicyanomethylene)indolin-2-one
Ethyl CyanoacetateEthyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate
Barbituric Acid5-(2-Oxoindolin-3-ylidene)pyrimidine-2,4,6-trione
Thiazolidine-2,4-dione5-(2-Oxoindolin-3-ylidene)thiazolidine-2,4-dione
3-Methyl-1H-pyrazol-5(4H)-one4-(2-Oxoindolin-3-ylidene)-3-methyl-1H-pyrazol-5(4H)-one

Schiff Base Formation with Amino Compounds

The C-3 carbonyl group reacts with primary amines to form Schiff bases, also known as isatin-imines. researchgate.netscirp.org This condensation reaction typically occurs under reflux conditions, sometimes with an acid catalyst, and results in the formation of a C=N bond at the C-3 position. researchgate.netnih.gov For instance, N-benzyl isatins react with various amines, such as sulfanilamide (B372717) and 4-methyl sulfonyl aniline (B41778), to yield the corresponding Schiff bases. researchgate.net Similarly, the primary amino group of antibiotics like cefotaxime (B1668864) can condense with the C-3 carbonyl of isatin to form bioactive conjugates. scirp.orgresearchgate.net These Schiff bases are important intermediates for the synthesis of other heterocyclic systems. researchgate.net

Table 3: Amino Compounds for Schiff Base Formation with N-Substituted Isatins This table is generated based on typical reactions of N-substituted isatins.

Amino CompoundProduct Type
Substituted Anilines3-(Arylimino)indolin-2-ones
Sulfonamides (e.g., Sulfanilamide)3-(Sulfonamidophenylimino)indolin-2-ones
Amino Acids (e.g., Ethyl Glycinate)3-(Alkoxycarbonylmethylimino)indolin-2-ones
Hydrazine (B178648) Hydrate (B1144303)3-Hydrazonoindolin-2-one
Aminothiazoles (within larger molecules)3-(Thiazolylimino)indolin-2-ones

Spirooxindole Formation via [3+2] Cycloaddition Reactions

One of the most powerful synthetic applications of this compound is its use in 1,3-dipolar cycloaddition reactions to construct complex spirooxindole frameworks. nih.govresearchgate.net This transformation is typically a multi-component reaction where the isatin derivative, an amino acid (such as sarcosine (B1681465) or thiazolidine-2-carboxylic acid), and a dipolarophile react to form a spiro-pyrrolidine or spiro-thiazolidine ring fused at the C-3 position. researchgate.netnih.govresearchgate.net

The reaction mechanism involves the initial condensation of the C-3 carbonyl with the amino acid to form an azomethine ylide in situ. nih.govresearchgate.net This 1,3-dipole then undergoes a [3+2] cycloaddition with an electron-deficient alkene or alkyne (the dipolarophile) to yield the spirooxindole product with high regio- and stereoselectivity. researchgate.netresearchgate.net The versatility of this reaction allows for the creation of highly substituted spirooxindoles with multiple stereocenters. researchgate.net

Table 4: Components for [3+2] Cycloaddition Reactions to form Spirooxindoles This table is generated based on typical reactions of N-substituted isatins.

Amino Acid/Amine SourceDipolarophileSpiro-Heterocycle Formed
Sarcosine (N-methylglycine)Maleimides, Dimethyl AcetylenedicarboxylateSpiro[indole-3,2'-pyrrolidine]
BenzylamineCinnamic Esters, ChalconesSpiro[indole-3,2'-pyrrolidine]
Thiazolidine-2-carboxylic acidMethyl Acrylate, PhenylacetyleneSpiro[indole-3,5'-thiazolo[3,2-a]pyrrole]
(2S)-Octahydro-1H-indole-2-carboxylic acid2,6-Bis(arylidene)cyclohexanonesSpiro[indole-3,2'-pyrrolizidine]

Reactions at the C-2 Carbonyl Position

The C-2 carbonyl group, being part of an amide (or lactam) functionality, is less reactive than the C-3 ketone. However, it can participate in specific reactions, often involving ring-opening, that allow for significant derivatization of the isatin scaffold.

Derivatization and Functionalization Strategies

The most notable reaction involving the C-2 position is the Pfitzinger reaction, which transforms isatin derivatives into quinoline-4-carboxylic acids. ui.ac.idthieme-connect.de This reaction involves the condensation of this compound with a carbonyl compound containing an α-methylene group (like an acetophenone (B1666503) or a ketone) under basic conditions (e.g., potassium hydroxide (B78521) in ethanol). nih.govresearchgate.net The mechanism involves the initial nucleophilic attack of the enolate of the ketone at the C-3 carbonyl, followed by hydrolysis of the amide bond at C-2, and subsequent cyclization and dehydration to form the quinoline (B57606) ring. nih.gov This method provides a powerful route to synthetically important quinoline derivatives. ui.ac.idnih.gov

Another transformation is the oxidative cleavage of the bond between C-2 and C-3. Oxidation of isatin with reagents like hydrogen peroxide can lead to the formation of the corresponding N-substituted isatoic anhydride (B1165640), which involves the C-2 carbonyl in the newly formed anhydride ring. nih.gov

Table 5: Reagents for Derivatization at the C-2 Position of N-Substituted Isatins This table is generated based on typical reactions of N-substituted isatins.

Reagent(s)Reaction TypeProduct TypeConditions
α-Methylene Ketones (e.g., Acetophenone)Pfitzinger ReactionQuinoline-4-carboxylic AcidsKOH, EtOH, Reflux
Hydrogen Peroxide / Chromic AcidOxidationIsatoic AnhydridesH₂O₂, Organoselenium catalyst

Transformations Involving the Indole (B1671886) Ring System

The reactivity of the isatin core in this compound is characterized by reactions that expand or rearrange its heterocyclic five-membered ring. These transformations provide synthetic routes to larger heterocyclic systems and alternative oxindole (B195798) structures.

Ring Expansion Reactions

The isatin scaffold is a versatile precursor for ring expansion reactions, which can lead to the formation of larger, nitrogen-containing heterocyclic structures like quinolines and quinolones. nih.govresearchgate.net These reactions leverage the electrophilicity of the C3-carbonyl group.

One of the most notable ring expansion methods is the Pfitzinger reaction , which synthesizes quinoline-4-carboxylic acids from isatin, a base, and a carbonyl compound. wikipedia.orgresearchgate.net In the case of this compound, the reaction begins with the base-catalyzed hydrolysis of the amide bond to form a keto-acid intermediate. wikipedia.orgijsr.net This intermediate then condenses with an enolizable ketone or aldehyde, followed by cyclization and dehydration to yield the corresponding N-substituted quinoline-4-carboxylic acid. wikipedia.org The 2,5-dimethylbenzyl group on the nitrogen atom remains intact throughout this process.

Another significant ring expansion strategy involves the reaction of isatins with diazomethane (B1218177) derivatives. For example, scandium triflate-catalyzed reaction with trimethylsilyldiazomethane (B103560) can introduce a methylene group, expanding the five-membered ring to afford quinolin-2-one derivatives. chemistryviews.org Similarly, a metal-free, one-pot reaction with in situ generated α-aryldiazomethanes provides access to viridicatin (B94306) alkaloids, which are substituted 4-hydroxyquinolines. organic-chemistry.org

Table 1: Ring Expansion Reactions of this compound

Reaction Name Reagents & Conditions Expected Product Class
Pfitzinger Reaction Carbonyl compound (e.g., acetone), strong base (e.g., KOH) 1-(2,5-dimethylbenzyl) substituted quinoline-4-carboxylic acid
Diazomethane Insertion Trimethylsilyldiazomethane, Sc(OTf)₃ 1-(2,5-dimethylbenzyl) substituted quinolin-2-one
Viridicatin Synthesis Aryl/heteroaryl aldehydes, N-tosylhydrazine, K₂CO₃, EtOH, 80°C 1-(2,5-dimethylbenzyl) substituted viridicatin alkaloid

Rearrangement Reactions Leading to Oxindole Derivatives

While this compound is itself a derivative of 2,3-dioxo-oxindole, its scaffold can be transformed to generate other valuable oxindole structures. These reactions typically involve nucleophilic addition to the C3-carbonyl, which can be followed by rearrangement or subsequent functionalization.

A common transformation is the generation of 3-substituted-3-hydroxy-2-oxindoles. This is achieved through the addition of organometallic reagents, such as Grignard or organolithium reagents, to the C3-ketone. This reaction converts the sp²-hybridized C3 carbon into a sp³-hybridized stereocenter. More advanced methods, such as a nickel-catalyzed reductive coupling with aryl iodides, can also furnish these 3-hydroxyoxindoles using a mild reductant like sec-butanol. organic-chemistry.org

Furthermore, reactions with sulfur ylides can lead to a divergent synthesis of different oxindole derivatives. rsc.org Depending on the reaction conditions, this can result in the formation of spirocyclic oxindoles or vinyl-substituted oxindoles through rearrangement pathways. rsc.org Isothiourea-catalyzed reactions with C(1)-ammonium enolates can also produce spirocyclic β-lactones, which can be opened in situ to yield β-hydroxyamides, a class of functionalized oxindole derivatives. acs.org

Chemical Modifications on the 2,5-Dimethylbenzyl Substituent

The 2,5-dimethylbenzyl group provides a secondary platform for reactivity, distinct from the isatin core. This electron-rich aromatic ring and its benzylic methyl groups are amenable to electrophilic substitution and side-chain functionalization, respectively.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of the 2,5-dimethylbenzyl substituent is activated towards electrophilic aromatic substitution (EAS) by the presence of two electron-donating methyl groups and the alkyl-isatin substituent. fiveable.melumenlearning.com The directing effects of these groups determine the regioselectivity of the substitution. The methyl groups at positions 2 and 5 are ortho- and para-directing. The benzyl (B1604629) group at position 1 is also ortho, para-directing. libretexts.orgunizin.org

Considering the positions on the benzyl ring (numbered relative to the CH₂-isatin group at C1), the directing effects are as follows:

The C2-methyl group directs to positions 3 and 6.

The C5-methyl group directs to positions 4 and 6.

The combined effect strongly activates position 6 and moderately activates position 4. However, the significant steric hindrance from the bulky CH₂-isatin group at C1 and the methyl group at C2 makes an attack at position 6 highly unfavorable. Therefore, electrophilic substitution is predicted to occur predominantly at the C4 position. msu.edu

Table 2: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagents Major Product
Nitration HNO₃, H₂SO₄ 1-(4-Nitro-2,5-dimethylbenzyl)-1H-indole-2,3-dione
Bromination Br₂, FeBr₃ 1-(4-Bromo-2,5-dimethylbenzyl)-1H-indole-2,3-dione
Friedel-Crafts Acylation RCOCl, AlCl₃ 1-(4-Acyl-2,5-dimethylbenzyl)-1H-indole-2,3-dione

Side-Chain Functionalization Methodologies

The two methyl groups on the benzyl ring are benzylic and thus susceptible to functionalization, primarily through radical pathways or oxidation. wikipedia.orgnih.gov

Free-Radical Halogenation: The benzylic C-H bonds of the methyl groups are weaker than aromatic C-H bonds and can be selectively halogenated under free-radical conditions. wikipedia.org Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) would lead to monobromination of one of the methyl groups. vaia.com Similarly, chlorination can be achieved using chlorine gas and UV light. google.comsciencemadness.org The resulting benzylic halides are versatile synthetic intermediates that can be converted into alcohols, ethers, nitriles, and other functional groups via nucleophilic substitution.

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). echemi.comnih.gov Depending on the stoichiometry and reaction conditions, it may be possible to selectively oxidize one methyl group or both to form the corresponding mono- or di-carboxylic acid derivatives of the benzyl substituent. This transforms the electron-donating methyl groups into electron-withdrawing carboxyl groups, significantly altering the electronic properties of the substituent.

Redox Chemistry of the this compound Scaffold

The redox chemistry of the molecule is centered on the isatin core, which contains two vicinal carbonyl groups. These groups can be selectively reduced, or the ring can be cleaved under oxidative conditions.

Reduction Reactions: The reduction of the isatin moiety can yield a variety of products depending on the reducing agent and conditions.

Selective C3-Carbonyl Reduction: Mild hydride reagents like sodium borohydride (B1222165) (NaBH₄) typically reduce the more electrophilic C3-ketone to a hydroxyl group, yielding 1-(2,5-dimethylbenzyl)-3-hydroxyindolin-2-one. calstate.edu

Reduction to Indole: More forceful reduction, for instance with hydrazine (Wolff-Kishner reduction) or zinc amalgam (Clemmensen reduction), can potentially remove the carbonyl functionalities to yield the corresponding indole derivative, although side reactions are common.

Dimerization/Reduction: Some reductive conditions can lead to dimeric products like indirubin (B1684374), where two isatin molecules couple.

Oxidation Reactions: The isatin core is already in a high oxidation state. Further oxidation typically results in the cleavage of the C2-C3 bond. nih.gov Strong oxidizing agents like hydrogen peroxide or ozone can break this bond to form a derivative of N-(2,5-dimethylbenzyl)-2-aminobenzoic acid. The antioxidant activity of some N-substituted isatin derivatives has also been studied, indicating their ability to participate in electron transfer processes, such as the reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). mdpi.comresearchgate.net

Oxidation Pathways

The oxidation of the isatin ring system is a well-documented transformation that typically involves the cleavage of the C2-C3 bond. This reaction leads to the formation of N-substituted isatoic anhydrides, which are valuable intermediates in medicinal and agricultural chemistry. wikipedia.orgnih.gov

Formation of N-(2,5-dimethylbenzyl)isatoic anhydride:

The most common oxidation pathway for isatins involves a Baeyer-Villiger type oxidation. wikipedia.org Treatment of an N-substituted isatin with a suitable oxidizing agent introduces an oxygen atom between the C2 and C3 carbonyls, leading to the formation of an anhydride ring. For this compound, this would yield N-(2,5-dimethylbenzyl)isatoic anhydride. Various reagents have been shown to effect this transformation on the parent isatin scaffold. guidechem.com

A range of oxidizing agents can be employed for this conversion. Classic methods utilize strong oxidants like chromic anhydride. wikipedia.orgnih.gov However, milder and more environmentally benign methods have been developed. Hydrogen peroxide, often in the form of a urea-hydrogen peroxide complex, has been used effectively, sometimes enhanced by ultrasonic irradiation to reduce reaction times. nih.govresearchgate.net Additionally, organoselenium-catalyzed oxidation with hydrogen peroxide offers a selective and efficient route to isatoic anhydrides under neutral conditions. nih.govrsc.org

Table 1: Representative Oxidation Reactions of the Isatin Scaffold
Oxidizing AgentConditionsProductReference
Chromic anhydride (CrO₃)Acetic acidIsatoic anhydride wikipedia.orgnih.gov
Hydrogen peroxide (H₂O₂)-Isatoic anhydride wikipedia.org
Urea-hydrogen peroxideUltrasound, room temperatureIsatoic anhydride nih.govresearchgate.net
(PhSe)₂ / H₂O₂Mild, neutral conditionsIsatoic anhydride nih.govrsc.org

Reduction Processes

The dicarbonyl nature of this compound allows for a variety of reduction outcomes, depending on the reagents and conditions used. The C3-keto group is generally more reactive and is often the primary site of reduction.

Reduction to 1-(2,5-dimethylbenzyl)oxindole:

One of the most synthetically useful reductions of isatins is the conversion to the corresponding oxindole (indolin-2-one). This involves the selective reduction of the C3-carbonyl group to a methylene group. A one-pot Wolff-Kishner-like reduction has been reported to be effective for N-benzyl isatin. tandfonline.com In this procedure, reaction with hydrazine hydrate, without the isolation of the intermediate hydrazone, directly yields the oxindole in good yield. tandfonline.com Other established methods for this transformation include catalytic hydrogenation over palladium, often in an acidic medium. cdnsciencepub.com

Reduction to 3-Hydroxy-1-(2,5-dimethylbenzyl)oxindole:

Selective reduction of the C3-carbonyl to a hydroxyl group yields 3-hydroxyoxindoles. These compounds are important chiral building blocks. While simple reductions with agents like sodium borohydride can be complex and may lead to dimerization products such as indirubin wikipedia.org, more controlled methods have been developed. For instance, a nickel-catalyzed reductive coupling of isatins with aryl iodides, using sec-butanol as a mild stoichiometric reductant, affords 3-hydroxyoxindoles. nih.gov Another approach involves a Cannizzaro-type reaction where formaldehyde (B43269) acts as both a reductant and an electrophile, leading to 3-hydroxy-3-hydroxymethyloxindoles. rsc.org

Reduction to 1-(2,5-dimethylbenzyl)indoline:

Complete reduction of both carbonyl groups of the isatin ring leads to the formation of indolines. A highly chemoselective method for this transformation utilizes the catalyst tris(pentafluorophenyl)borane, B(C₆F₅)₃, in combination with hydrosilanes. This system allows for the efficient synthesis of various indolines from isatin derivatives under mild conditions. acs.org

Table 2: Representative Reduction Reactions of N-Substituted Isatins
Product TypeReagent(s)Substrate ExampleProduct ExampleReference
OxindoleHydrazine hydrate1-Benzyl-1H-indole-2,3-dione1-Benzyl-1H-indole-2-one tandfonline.com
OxindoleH₂ / Pd-C, HClO₄Isatin / N-MethylisatinOxindole / N-Methyloxindole cdnsciencepub.com
3-HydroxyoxindoleAryl iodide, NiBr₂·diglyme, sec-butanolIsatin derivatives3-Aryl-3-hydroxyoxindoles nih.gov
IndolineB(C₆F₅)₃, HydrosilaneIsatin derivativesIndolines acs.org

Computational and Theoretical Investigations of 1 2,5 Dimethylbenzyl 1h Indole 2,3 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) are employed to elucidate the electronic properties that govern the reactivity and interactions of 1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule.

For isatin (B1672199) derivatives, the distribution of HOMO and LUMO densities indicates the most probable sites for electrophilic and nucleophilic attack, respectively. In N-substituted isatins, the HOMO is typically localized on the indole (B1671886) ring, particularly the benzene (B151609) portion, while the LUMO is often centered on the electron-deficient pyrrole-2,3-dione moiety. This distribution is crucial for predicting how the molecule will interact with biological targets or other reagents.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related N-Benzylisatin Derivative This data is representative and based on general findings for N-benzylisatin derivatives, not specifically for this compound.

Molecular OrbitalEnergy (eV)General Location of Electron Density
HOMO~ -6.5 to -7.0Indole ring (benzene part)
LUMO~ -1.5 to -2.0Pyrrole-2,3-dione moiety
HOMO-LUMO Gap~ 4.5 to 5.5-

Electrostatic Potential Surface (EPS) Studies

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution on the surface of a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, the EPS map would be expected to show negative potential (typically colored red or orange) around the carbonyl oxygen atoms of the isatin core, indicating these are prime sites for electrophilic attack or hydrogen bonding. Conversely, regions of positive potential (blue) would be anticipated around the hydrogen atoms of the indole and benzyl (B1604629) rings, highlighting them as potential sites for nucleophilic interaction. The 2,5-dimethyl substitution on the benzyl ring would slightly alter the charge distribution on that part of the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds.

Conformational Analysis and Stability Studies

The three-dimensional structure of a molecule is critical to its function. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds and determines their relative stabilities.

Energy Minimization and Conformational Sampling

To find the most stable conformation of this compound, computational methods are used to perform energy minimization. This process systematically alters the geometry of the molecule to find the arrangement with the lowest potential energy. Conformational sampling techniques, such as molecular dynamics simulations or systematic grid scans, are used to explore the potential energy surface and identify various low-energy conformers.

For N-benzylisatin, crystal structure analysis has shown that the benzyl and isatin ring systems are not coplanar. researchgate.net A significant dihedral angle exists between these two planes, which is a result of steric hindrance and electronic effects. researchgate.net

Dynamics of the N-Substituent and its Influence on Molecular Geometry

The 2,5-dimethylbenzyl group attached to the nitrogen atom of the isatin core is not static. It can rotate around the N-CH2 single bond, leading to different spatial orientations relative to the indole ring system. The presence of the two methyl groups on the benzyl ring introduces steric bulk, which will influence the preferred rotational angles (dihedral angles) and may restrict the conformational freedom of the molecule compared to the unsubstituted N-benzylisatin.

Computational Mechanistic Studies of Synthetic Transformations

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights into the transformation of reactants into products. For the synthesis of this compound, which is a derivative of isatin (1H-indole-2,3-dione), computational studies can elucidate the intricate details of the reaction pathways and the associated energy changes.

Elucidation of Reaction Pathways and Transition States

The synthesis of this compound typically involves the N-alkylation of isatin with a suitable 2,5-dimethylbenzyl halide. While specific experimental or computational studies detailing the reaction mechanism for this particular compound are not extensively documented in peer-reviewed literature, the general mechanism for N-alkylation of isatins is well-understood and can be computationally modeled.

The reaction proceeds via a nucleophilic substitution, likely an SN2 mechanism. In this process, the isatin anion, formed by deprotonation of the amine group by a base, acts as the nucleophile, attacking the electrophilic carbon of the 2,5-dimethylbenzyl halide.

A typical computational approach to elucidate this pathway would involve the use of quantum mechanical methods, such as Density Functional Theory (DFT). DFT calculations can be employed to map the potential energy surface of the reaction, identifying the structures of the reactants, transition state, and products.

Table 1: Key aspects of a computational study on the reaction pathway for the synthesis of this compound.

Stage of ReactionComputational ObjectiveInformation Gained
Reactants Geometry optimization of isatin anion and 2,5-dimethylbenzyl halide.Stable three-dimensional structures and electronic properties.
Transition State Locating the transition state structure and performing frequency analysis.The geometry of the highest energy point along the reaction coordinate and confirmation of a true transition state (one imaginary frequency).
Products Geometry optimization of this compound and the halide anion.The final stable structure of the product molecule.

The transition state is a critical point on the reaction pathway, representing the energy barrier that must be overcome for the reaction to occur. Computational modeling can provide a detailed picture of the bond-breaking and bond-forming processes at the transition state.

Kinetic and Thermodynamic Aspects of Derivatization Reactions

Computational chemistry is also invaluable for understanding the kinetic and thermodynamic feasibility of derivatization reactions of this compound.

Kinetics: The rate of a chemical reaction is governed by its activation energy (Ea). Transition state theory allows for the calculation of the activation energy from the energy difference between the reactants and the transition state, as determined by computational methods like DFT. A lower activation energy implies a faster reaction rate. For the N-alkylation of isatin, the nature of the leaving group on the benzyl halide and the solvent used can significantly influence the activation energy, a phenomenon that can be explored computationally.

Thermodynamics: The spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG). This can be calculated from the computed energies of the reactants and products. A negative ΔG indicates a spontaneous reaction. The enthalpy change (ΔH) and entropy change (ΔS) of the reaction can also be determined from computational frequency calculations.

Table 2: Hypothetical thermodynamic and kinetic data for the synthesis of this compound via N-alkylation, as would be determined by computational methods.

ParameterDescriptionHypothetical Value Range
Activation Energy (Ea) The energy barrier for the reaction.15-25 kcal/mol
Enthalpy of Reaction (ΔH) The heat absorbed or released during the reaction.-10 to -20 kcal/mol (exothermic)
Entropy of Reaction (ΔS) The change in disorder of the system.Small, as the number of molecules does not change significantly.
Gibbs Free Energy of Reaction (ΔG) The overall spontaneity of the reaction.Negative, indicating a spontaneous process.

Molecular Modeling for Structure-Reactivity and Structure-Property Relationships

Molecular modeling techniques are crucial for establishing relationships between the chemical structure of a molecule and its reactivity and physical properties. For this compound, these methods can predict its behavior and guide the design of new derivatives with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) studies are a prominent example of molecular modeling. nih.govnih.gov QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For a compound like this compound, a QSAR study would involve calculating various molecular descriptors and correlating them with a measured biological activity, such as enzyme inhibition.

Molecular docking is another powerful computational tool used to predict the binding orientation of a small molecule to a larger target molecule, such as a protein or enzyme. nih.govmdpi.com This can provide insights into the interactions that stabilize the complex and can help in the rational design of more potent inhibitors. nih.govmdpi.com

Table 3: Key molecular descriptors for this compound relevant for structure-property relationship studies.

DescriptorValueSignificance
Molecular Formula C17H15NO2Defines the elemental composition. nih.gov
Molecular Weight 265.31 g/mol Influences physical properties and transport across membranes. nih.gov
XLogP3 3.2A measure of lipophilicity, affecting solubility and membrane permeability. nih.gov
Hydrogen Bond Donor Count 0The number of hydrogen atoms attached to electronegative atoms. nih.gov
Hydrogen Bond Acceptor Count 3The number of electronegative atoms capable of accepting a hydrogen bond. nih.gov
Rotatable Bond Count 2Indicates the conformational flexibility of the molecule. nih.gov

Advanced Applications in Organic Synthesis Enabled by 1 2,5 Dimethylbenzyl 1h Indole 2,3 Dione

Utilization as a Versatile Synthetic Building Block and Precursor

The unique reactivity of the isatin (B1672199) core, particularly the ketone at the C3-position, allows 1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione to serve as an exceptional starting material for advanced chemical synthesis. uevora.pt Its ability to participate in a wide array of chemical transformations enables the construction of intricate molecular frameworks.

Access to Complex Heterocyclic Architectures

This compound is a powerful building block for synthesizing complex heterocyclic systems, most notably spirooxindoles. uc.pt Spirooxindoles are a class of compounds where a spirocyclic ring system is fused at the C3 position of the oxindole (B195798) core. uc.pt A primary synthetic route to these architectures is the 1,3-dipolar cycloaddition reaction. uevora.ptuc.pt In this process, the isatin derivative reacts with an amino acid, such as L-proline, to generate an intermediate azomethine ylide in situ. uevora.ptnih.gov This dipole then reacts with a suitable dipolarophile, like an activated alkene, to construct a five-membered spiropyrrolidine ring stereoselectively. uevora.ptnih.gov This methodology provides efficient access to frameworks that are otherwise challenging to synthesize.

Scaffold for Multi-Component Reactions (MCRs) and Combinatorial Synthesis

Multi-component reactions (MCRs), which involve combining three or more reactants in a single step to form a product containing portions of all reactants, are a cornerstone of modern synthetic and medicinal chemistry. uc.ptresearchgate.net Isatin derivatives like this compound are ideal scaffolds for MCRs, allowing for the rapid generation of structurally diverse molecular libraries. uc.ptresearchgate.net

The 1,3-dipolar cycloaddition strategy is a prominent example of an isatin-based MCR. uc.ptresearchgate.net These reactions are highly valued for their efficiency and ability to construct complex spirooxindole derivatives with high stereoselectivity in a single operation. uevora.ptnih.gov The convergence and atom economy of MCRs make them a powerful tool for diversity-oriented synthesis, starting from the this compound core. uc.pt

Table 1: Conceptual Framework of a Three-Component Reaction (3-MCR) Involving an Isatin Derivative
Component 1Component 2Component 3 (Dipolarophile)Resulting Scaffold
This compoundAmino Acid (e.g., L-proline)Activated Alkene (e.g., Phenyl Vinyl Sulfone)Spiropyrrolidine-oxindole

Synthesis of Diversified Indole-Based Scaffolds and Ring Systems

The inherent reactivity of this compound facilitates its transformation into a wide range of other indole-based structures, including functionalized oxindoles and expanded heterocyclic systems like quinolines.

Preparation of Functionalized Oxindoles and Analogues

The isatin core is a direct precursor to the oxindole scaffold. uevora.pt A significant application of this compound is in the synthesis of 3-substituted and spirocyclic oxindoles. These compounds are prevalent in biologically active molecules. uevora.ptmdpi.com

Various synthetic methods have been developed to achieve these transformations. For instance, zinc-mediated domino reactions between isatin derivatives and 2-(bromomethyl)acrylates provide direct access to spiro-fused 2-oxindole-α-methylene-γ-butyrolactones. mdpi.com This one-step process is robust and accommodates a range of substrates. mdpi.com Furthermore, microwave-promoted MCRs of isatins, α-amino acids, and other partners can yield complex oxygen-bridged spirooxindoles in very short reaction times, highlighting the efficiency of modern synthetic techniques. nih.gov

Table 2: Selected Methods for the Synthesis of Functionalized Oxindoles from Isatin Derivatives
Reaction TypeKey ReagentsProduct ClassReference
Zinc-Mediated Domino ReactionSubstituted Isatin, Methyl 2-(bromomethyl)acrylate, ZincSpiro-fused 2-oxindole-α-methylene-γ-butyrolactone mdpi.com
Microwave-Promoted MCRSubstituted Isatin, α-Amino Acid, 1,4-Dihydro-1,4-epoxynaphthaleneOxygen-Bridged Spirooxindoles nih.gov
[3+2] CycloadditionSubstituted Isatin, L-proline, Phenyl Vinyl SulfoneSpirooxindole-phenylsulfone Cycloadducts nih.gov

Derivatization to Quinolines and Other Fused Heterocycles

Beyond the oxindole system, the isatin ring can be rearranged and expanded to form other important heterocyclic cores. researchgate.net The most classic transformation is the Pfitzinger reaction, which converts isatins into substituted quinoline-4-carboxylic acids. wikipedia.orgijsr.net This reaction typically involves treating the isatin, such as this compound, with a base and a carbonyl compound (an aldehyde or ketone). wikipedia.org The reaction proceeds via base-catalyzed hydrolysis of the isatin's amide bond to form a keto-acid intermediate, which then condenses with the carbonyl compound and cyclizes to yield the quinoline (B57606) product. wikipedia.orgijsr.net This method provides a straightforward, often one-pot, route to a valuable class of heterocycles. ijsr.net The versatility of the Pfitzinger reaction allows for the synthesis of a wide array of substituted quinolines by varying the carbonyl component. sciencemadness.org

Table 3: The Pfitzinger Reaction for Quinoline Synthesis
Isatin ComponentCarbonyl ComponentBaseProduct Type
This compoundKetone or AldehydePotassium Hydroxide (B78521)Substituted Quinoline-4-carboxylic acid

Role in Ligand Design and Catalyst Development

The development of new ligands is crucial for advancements in asymmetric catalysis and medicinal chemistry. The complex, often chiral, and rigid scaffolds produced from this compound are of significant interest in ligand design. The spirooxindole framework, in particular, provides a three-dimensional architecture that is highly desirable for creating stereoselective catalysts and potent enzyme inhibitors. nih.gov

Precursors for Novel Schiff Base Ligands for Metal Complexation

The dicarbonyl nature of this compound, specifically the reactivity of the C-3 carbonyl group, makes it an excellent precursor for the synthesis of Schiff bases. Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. researchgate.net The reaction of the C-3 keto group of the isatin moiety with various primary amines yields a class of ligands containing the azomethine (-C=N-) group, which are highly effective for chelating metal ions. uodiyala.edu.iqnih.gov

The isatin-derived Schiff bases are considered privileged ligands due to their straightforward synthesis and their ability to form stable complexes with a wide range of transition and heavy metal ions. nih.gov These ligands often act as bidentate or tridentate donors, coordinating with metal ions through the imine nitrogen and the C-2 carbonyl oxygen. The specific N-1 substituent, in this case, the 2,5-dimethylbenzyl group, can influence the steric and electronic environment of the resulting metal complex, potentially fine-tuning its catalytic activity, stability, and physical properties.

Research on various N-substituted isatins has demonstrated their successful use in forming Schiff base-metal complexes. For example, Schiff bases derived from N-benzylisatin and nalidixic acid hydrazide have been synthesized and studied. chalcogen.ro Similarly, isatin itself has been condensed with compounds like cefotaxime (B1668864) to create Schiff base ligands that complex with Co(II), Ni(II), Cu(II), Cd(II), Pd(II), and Pt(IV) ions, typically forming complexes with a 1:1 metal-to-ligand ratio where the ligand acts as a tridentate agent. scirp.orgresearchgate.net This body of work strongly supports the potential of this compound to serve as a valuable precursor for a new family of Schiff base ligands for diverse applications in coordination chemistry.

Table 1: Examples of Metal Complexes with Isatin-Derived Schiff Base Ligands

Isatin PrecursorAmine ComponentMetal Ions ComplexedLigand Coordination Mode
N-benzylisatinNalidixic acid hydrazideNot specified in abstractNot specified in abstract
1H-indole-2,3-dione (Isatin)Cefotaxime (amino group)Co(II), Ni(II), Cu(II), Cd(II), Pd(II), Pt(IV)Tridentate
1H-indole-2,3-dione (Isatin)3,3´-diaminodiphenylmethaneCu(II) mentioned as an exampleNot specified
3-substituted phenyl-4-amino-5-hydrazino-1,2,4-triazoleIndoline-2,3-dioneZn(II)Not specified

This table is generated based on findings from related isatin derivatives to illustrate the potential of this compound.

Application in Organocatalysis and Asymmetric Synthesis

The development of chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis, which aims to produce enantiomerically pure compounds. ua.es Chiral 1,2-diamines and their derivatives are particularly valuable scaffolds in this field. ua.es The isatin framework provides a rigid and tunable platform for the design of new catalysts and chiral building blocks.

While direct studies on the organocatalytic applications of this compound are not prominent, the known reactivity of the isatin core allows for logical extrapolation. Schiff bases derived from isatins can be made chiral by using a chiral primary amine in the condensation step or by resolving the racemic Schiff base. These chiral Schiff bases, upon complexation with metals, can serve as catalysts for a variety of asymmetric transformations, such as asymmetric epoxidation or cyclopropanation. nih.gov

Furthermore, isatin derivatives themselves can participate in organocatalytic reactions. The development of catalytic asymmetric methods is a field of intense research, with applications ranging from the synthesis of biologically active compounds to the creation of novel materials. nih.gov The strategic placement of the bulky and electron-donating 2,5-dimethylbenzyl group on the indole (B1671886) nitrogen could influence the stereochemical outcome of reactions catalyzed by derivatives of this molecule. This substituent can impose significant steric hindrance, which could be exploited to control the facial selectivity in reactions at the C-3 position, a key principle in asymmetric induction.

Development of Precursors for Optical and Sensing Materials

Chemical Design of Fluorescent Sensor Precursors

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions, through a change in their fluorescence properties. nih.gov Indole derivatives are widely utilized in the design of these sensors due to their inherent fluorescence and biocompatibility. nih.gov The isatin scaffold, as a derivative of indole, serves as an excellent platform for creating fluorescent probes.

The chemical design of a fluorescent sensor typically involves a fluorophore unit linked to a receptor unit that selectively binds the target analyte. The interaction between the receptor and the analyte modulates the photophysical properties of the fluorophore, leading to a detectable signal ("turn-on" or "turn-off" fluorescence). nih.gov this compound is a prime candidate for this application. It can be readily converted into a Schiff base by condensation with a primary amine that also contains a fluorogenic or fluorescent moiety.

For instance, condensation with a hydrazine (B178648) derivative can yield a hydrazone, a class of compounds known to be effective in sensor design. nih.gov The resulting Schiff base or hydrazone can be designed to exhibit photoinduced electron transfer (PET), a common mechanism for fluorescence quenching. Upon binding of a target metal ion to the chelating sites (the imine nitrogen and carbonyl oxygen), the PET process can be inhibited, resulting in a significant enhancement of fluorescence. ucsd.edu Indole-based sensors have been successfully developed for detecting various ions, including Zn2+. nih.gov

Table 2: Design Principles for Isatin-Based Fluorescent Sensors

Sensor ComponentRole in Sensing MechanismExample from LiteraturePotential Application for this compound
Isatin CoreProvides a rigid scaffold and a reactive ketone for derivatization.Indole-based chemosensors for various ions. nih.govServes as the foundational building block.
Schiff Base Linkage (-C=N-)Forms part of the ion receptor site and conjugates the receptor to the fluorophore.Schiff base compounds are a notable subclass of chemosensors. nih.govCondensation of the C-3 carbonyl with a suitable amine.
Receptor UnitSelectively binds the target analyte (e.g., a metal ion).The imine nitrogen and adjacent carbonyl oxygen act as a chelating site.The formed azomethine and C-2 carbonyl group would act as the binding site.
Fluorophore UnitEmits light upon excitation; its emission is modulated by analyte binding.Can be part of the amine used for condensation or the isatin core itself can contribute to fluorescence.The entire conjugated system of the resulting Schiff base.
Signaling MechanismThe process by which binding leads to a change in fluorescence (e.g., PET, FRET).Inhibition of Photoinduced Electron Transfer (PET) upon Zn2+ binding. ucsd.eduDesign could incorporate a PET mechanism that is disrupted upon metal complexation.

This table outlines the general design strategy for fluorescent sensors, indicating how this compound could be a precursor in such designs.

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